molecular formula C36H75O4P B1346607 Distearyl phosphate CAS No. 3037-89-6

Distearyl phosphate

Cat. No.: B1346607
CAS No.: 3037-89-6
M. Wt: 603 g/mol
InChI Key: FRXGWNKDEMTFPL-UHFFFAOYSA-N
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Description

Distearyl phosphate, also known as dioctadecyl hydrogen phosphate, is a chemical compound with the molecular formula C36H75O4P. It is a type of phosphate ester and is commonly used as a surfactant in various industrial applications. This compound is characterized by its long hydrocarbon chains, which contribute to its hydrophobic properties .

Mechanism of Action

Target of Action

Distearyl phosphate, also known as Dioctadecyl hydrogen phosphate, is a type of phosphate surfactant . As a surfactant, its primary targets are the interfaces between different phases in a system, such as oil and water. It acts by reducing the surface tension at these interfaces, allowing for better mixing or emulsification .

Mode of Action

This compound interacts with its targets by inserting itself at the interface between different phases. The hydrophilic (water-attracting) phosphate group interacts with the water phase, while the hydrophobic (water-repelling) distearyl group interacts with the oil phase . This interaction disrupts the surface tension at the interface, allowing the different phases to mix more readily .

Biochemical Pathways

The action of this compound does not directly involve biochemical pathways within a cell or organism. Instead, its effects are primarily physical, altering the properties of the system in which it is used. Phosphates are ubiquitous molecules that enable critical intracellular biochemical reactions . Therefore, cells have elaborate responses to phosphate limitation .

Pharmacokinetics

As a surfactant, it is likely to be distributed throughout the system in which it is used, and its bioavailability would depend on the specific conditions of that system .

Result of Action

The primary result of this compound’s action is the emulsification or mixing of different phases within a system. This can have various effects depending on the specific application. For example, in detergents, it can enhance the removal of oil and dirt . In personal care products, it can improve the texture and stability of the product .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its effectiveness as a surfactant can be affected by the pH and temperature of the system . Additionally, its stability can be affected by strong acid conditions, under which it can be easily hydrolyzed .

Preparation Methods

Distearyl phosphate can be synthesized through several methods. One common synthetic route involves the reaction of stearyl alcohol with phosphoric acid. The reaction typically occurs under acidic conditions and requires a catalyst to facilitate the esterification process. Industrial production methods often involve the use of stearic acid and phosphorus oxychloride, followed by neutralization with a base to yield this compound .

Chemical Reactions Analysis

Distearyl phosphate undergoes various chemical reactions, including:

Scientific Research Applications

Distearyl phosphate has a wide range of scientific research applications:

Comparison with Similar Compounds

Distearyl phosphate can be compared with other similar compounds, such as:

Properties

IUPAC Name

dioctadecyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H75O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXGWNKDEMTFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H75O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863065
Record name Dioctadecyl orthophosphate
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Molecular Weight

603.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3037-89-6
Record name Distearyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3037-89-6
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Record name Distearyl phosphate
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Record name Distearyl phosphate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2681
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Record name Phosphoric acid, dioctadecyl ester
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Record name Dioctadecyl orthophosphate
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Record name Dioctadecyl hydrogen phosphate
Source European Chemicals Agency (ECHA)
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Record name DISTEARYL PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of distearyl phosphate influence its ability to form vesicles compared to its unsaturated counterparts?

A1: this compound (DSP) possesses saturated alkyl chains, leading to a more rigid structure compared to dioleyl phosphate (DOP) and dielaidyl phosphate (DEP) which contain cis and trans double bonds respectively []. This structural difference significantly impacts their phase transition behavior. DSP forms vesicles that undergo a cooperative gel-to-liquid crystalline phase transition at a specific temperature (72 °C) []. In contrast, the presence of unsaturation in DOP and DEP results in a broader, non-cooperative phase transition, suggesting increased chain flexibility influences the fluidity and packing within the vesicle bilayer [].

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